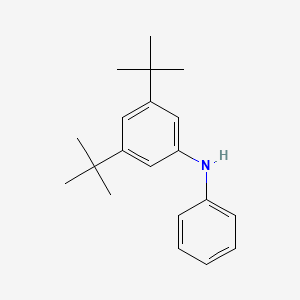
N,4-Dimethylpiperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-Dimethylpiperazin-1-amine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound has the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol
Preparation Methods
The synthesis of N,4-Dimethylpiperazin-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives . Industrial production methods often involve the use of aqueous solvents and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
N,4-Dimethylpiperazin-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. The amine groups in the compound react readily with carbon dioxide to produce carbamate and bicarbamate under specific conditions . Common reagents used in these reactions include sulfonium salts, hydrazine, and various chlorinating agents . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .
Scientific Research Applications
N,4-Dimethylpiperazin-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex piperazine derivatives . In biology and medicine, piperazine derivatives are known for their biological and pharmaceutical activities, including their use in drugs such as trimetazidine, ranolazine, and aripiprazole . The compound is also employed in the industry for carbon dioxide capture due to its ability to form stable carbamate and bicarbamate .
Mechanism of Action
The mechanism of action of N,4-Dimethylpiperazin-1-amine involves its interaction with specific molecular targets and pathways. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, which is particularly useful in anthelmintic applications .
Comparison with Similar Compounds
N,4-Dimethylpiperazin-1-amine can be compared to other similar compounds such as N-methylpiperazine and N,N’-dimethylpiperazine. These compounds share the piperazine core structure but differ in their substitution patterns . For example, N-methylpiperazine has a single methyl group attached to one of the nitrogen atoms, while N,N’-dimethylpiperazine has two methyl groups attached to both nitrogen atoms . The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a variety of reactions and be used in the synthesis of complex derivatives. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.
Properties
Molecular Formula |
C6H15N3 |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N,4-dimethylpiperazin-1-amine |
InChI |
InChI=1S/C6H15N3/c1-7-9-5-3-8(2)4-6-9/h7H,3-6H2,1-2H3 |
InChI Key |
XDPPZYZVSFKCGV-UHFFFAOYSA-N |
Canonical SMILES |
CNN1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




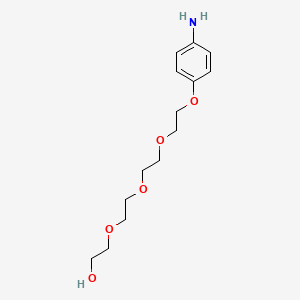
![tert-Butyl (S)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12813496.png)

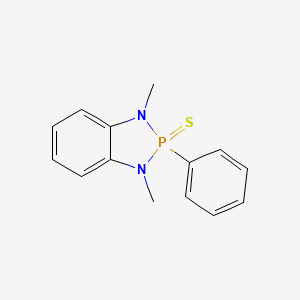
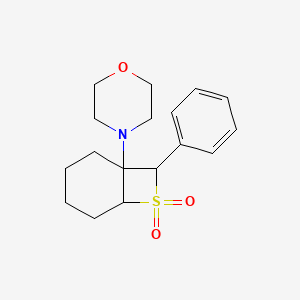

![Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester](/img/structure/B12813529.png)
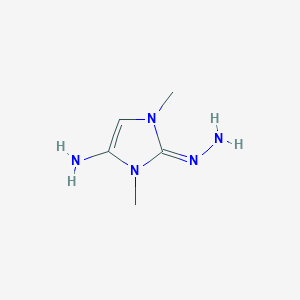
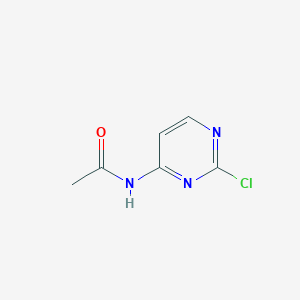
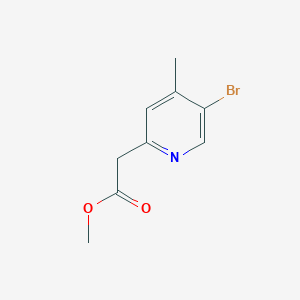
![1-O-[3-[(1S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dihydrochloride](/img/structure/B12813547.png)
